molecular formula C6H4BrCl B145707 1-Bromo-4-chlorobenzene CAS No. 106-39-8

1-Bromo-4-chlorobenzene

Cat. No.: B145707
CAS No.: 106-39-8
M. Wt: 191.45 g/mol
InChI Key: NHDODQWIKUYWMW-UHFFFAOYSA-N
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Description

1-Bromo-4-chlorobenzene is an organic compound with the molecular formula C₆H₄BrCl. It is one of the isomers of bromochlorobenzene, where a bromine atom and a chlorine atom are substituted on a benzene ring at the para positions. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .

Preparation Methods

1-Bromo-4-chlorobenzene can be synthesized through several methods:

In industrial settings, the production of this compound often involves the direct bromination of chlorobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride.

Chemical Reactions Analysis

1-Bromo-4-chlorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-chlorobenzene has several key applications in scientific research:

Pharmaceutical Intermediates

It serves as an important intermediate in the synthesis of various pharmaceuticals. The compound's halogenated nature allows for versatile reactions, making it suitable for creating complex medicinal compounds.

Organic Synthesis

This compound acts as a building block in organic synthesis, facilitating the preparation of more complex organic molecules. Its reactivity enables nucleophilic and electrophilic substitution reactions, which are fundamental in creating diverse organic compounds.

Material Science

In material science, this compound is utilized in developing new materials with specific properties. Its ability to participate in polymerization reactions makes it valuable for creating novel polymers and composites.

Toxicological Profile

This compound is classified as hazardous, exhibiting low gastrointestinal absorption and potential dermal toxicity. Acute exposure may lead to neurological symptoms such as tremors and ataxia. Chronic exposure has been linked to skin irritation and respiratory issues.

Case Studies

  • Acute Exposure Effects : A study on Sprague-Dawley rats indicated that high doses resulted in severe neurological symptoms, emphasizing the need for caution when handling this compound in industrial settings.
  • Chronic Exposure Risks : An investigation of workers exposed to this compound revealed higher incidences of dermatitis and respiratory issues compared to the general population, highlighting occupational health concerns.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chlorobenzene involves its reactivity as an aryl halide. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic or electrophilic substitution .

Comparison with Similar Compounds

1-Bromo-4-chlorobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its para-substitution pattern, which often results in different reactivity and physical properties compared to its ortho and meta isomers.

Biological Activity

1-Bromo-4-chlorobenzene (CAS No. 106-39-8) is an aromatic halogenated compound used primarily as an intermediate in organic synthesis and agrochemical production. Its structure consists of a benzene ring substituted with bromine and chlorine atoms, which significantly influences its biological activity. This article reviews the biological properties, toxicity, and relevant case studies associated with this compound.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₆H₄BrCl
Molecular Weight191.45 g/mol
Boiling PointNot available
Log P (Partition Coefficient)3.15
Solubility0.0295 mg/ml
Toxicity ClassificationHazardous

The compound exhibits low gastrointestinal absorption and is classified as a possible skin irritant, indicating potential dermal toxicity upon exposure .

Toxicological Profile

This compound is known for its toxicological effects, particularly in acute exposure scenarios. Studies indicate that it can cause significant neurological symptoms, including tremors and ataxia, in animal models.

  • Acute Toxicity Studies :
    • LD50 (Oral) : Approximately 2,700 mg/kg in rats .
    • LC50 (Inhalation) : Approximately 18,000 mg/m³ for a 4-hour exposure .

Chronic exposure has been linked to various health issues, including skin irritation and potential neurotoxic effects. Notably, brominated compounds have been associated with cognitive deficits and mood disturbances in prolonged exposures .

Enzymatic Interactions

This compound acts as an inhibitor of several cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. This inhibition can lead to altered metabolism of co-administered drugs, raising concerns for drug-drug interactions in therapeutic settings .

Case Study 1: Acute Exposure Effects

A study conducted on Sprague-Dawley rats revealed that acute exposure to high doses of this compound resulted in severe neurological symptoms, including loss of righting reflex and respiratory distress. The study highlighted the need for caution when handling this compound in industrial settings .

Case Study 2: Chronic Exposure Risks

Another investigation focused on workers exposed to this compound in a manufacturing environment. The results indicated a higher incidence of dermatitis and respiratory issues among workers compared to the general population. This study emphasized the importance of protective measures and monitoring in occupational settings .

Environmental Impact

The environmental persistence of halogenated compounds like this compound raises concerns regarding their ecological impact. It is classified under the U.S. EPA's Toxic Substances Control Act as a high production volume chemical, necessitating careful management to prevent environmental contamination .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols and characterization methods for 1-bromo-4-chlorobenzene in academic research?

  • Methodology : The compound is typically synthesized via halogenation of chlorobenzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Post-synthesis purification involves silica gel chromatography with a petroleum ether:EtOAc (20:1) solvent system. Characterization includes 1H^1H NMR (δ 7.15–7.06 ppm, aromatic protons) and 13C^{13}C NMR (δ 147.32 ppm, C-Br/C-Cl coupling) to confirm structure and purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology : Key 1H^1H NMR markers include aromatic proton signals split into doublets due to para-substituted halogens. Mass spectrometry (MS) can confirm the molecular ion peak at m/z 191.45 (molar mass). IR spectroscopy may show C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretching vibrations .

Q. What purification strategies are recommended for isolating this compound after synthesis?

  • Methodology : Silica gel column chromatography with a non-polar solvent system (e.g., petroleum ether:EtOAc) is effective. Fraction analysis via TLC (Rf ~0.5 in 20:1 petroleum ether:EtOAc) ensures separation from byproducts like dibrominated isomers .

Advanced Research Questions

Q. How can temperature-controlled palladium catalysis achieve selective cross-coupling of this compound in multi-halogenated systems?

  • Methodology : Lower temperatures (~40°C) favor bromine-selective coupling (e.g., Suzuki-Miyaura with phenylboronic acid), while chlorinated sites remain inert. Catalysts like Pd-BisPyP@bilayer-SiO₂@NMP enhance selectivity and recyclability. Post-coupling, GC-MS or 1H^1H NMR monitors reaction progress .

Q. What experimental approaches resolve contradictions in reported thermodynamic properties (e.g., heat capacity) of this compound?

  • Methodology : Calorimetric studies (e.g., differential scanning calorimetry) under controlled conditions (339.6–369.0 K) verify heat capacity values. Discrepancies may arise from impurities or measurement techniques; thus, purity verification (>99%) via HPLC or GC is critical before data acquisition .

Q. How does organophotoredox catalysis enable diastereoselective synthesis of cyclopentane derivatives from this compound?

  • Methodology : Photoredox catalysts (e.g., Ru(bpy)₃²⁺) generate radicals from aryl halides, enabling [3+2] cycloaddition with dienes. Reaction optimization includes adjusting light intensity (450 nm LED) and solvent polarity (acetonitrile) to favor cis-cyclopentane diastereomers, confirmed by NOESY NMR .

Q. What strategies mitigate competing pathways in cobalt-catalyzed arylzinc couplings of this compound?

  • Methodology : In situ generation of arylzinc halides (via Zn insertion) with CoBr₂ catalysis minimizes homo-coupling byproducts. Reaction monitoring via 1H^1H NMR ensures selective cross-coupling with pyrimidine derivatives (63% yield). Solvent choice (dichloromethane) and stoichiometric control (1:1.3 aryl:Zn ratio) are critical .

Properties

IUPAC Name

1-bromo-4-chlorobenzene
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InChI

InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H
Source PubChem
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InChI Key

NHDODQWIKUYWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4BrCl
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DSSTOX Substance ID

DTXSID4059338
Record name p-Bromoclorobenzene
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Molecular Weight

191.45 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Bromochlorobenzene
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Vapor Pressure

0.25 [mmHg]
Record name 4-Bromochlorobenzene
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CAS No.

106-39-8
Record name 1-Bromo-4-chlorobenzene
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Record name Benzene, 1-bromo-4-chloro-
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Record name P-BROMOCHLOROBENZENE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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